(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride
Overview
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused pyrazolo-pyridine ring system, which contributes to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus
Pharmacokinetics
In an hbv aav mouse model, a lead compound was shown to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . This is achieved by modulating the conformation of the HBV core protein, which disrupts the virus’s life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride typically involves multi-step processes. One common method includes the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives . This reaction is often carried out under controlled conditions with specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to modulate specific biological targets makes it a valuable tool in biochemical assays and molecular biology studies.
Medicine
In medicine, this compound is being explored for its therapeutic potential. It has been investigated as a core structure in the development of antiviral agents, particularly against hepatitis B virus . Its ability to inhibit viral replication highlights its potential as a lead compound for drug development.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the nitrogen placement within the ring system.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another related compound with a similar fused ring system but different electronic properties.
Uniqueness
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h6H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHUBXVFNMKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CN)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-60-7 | |
Record name | Pyrazolo[1,5-a]pyridine-3-methanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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